N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

Catalog No.
S548159
CAS No.
854514-88-8
M.F
C26H27N3O5
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinoli...

CAS Number

854514-88-8

Product Name

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

IUPAC Name

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30)

InChI Key

LGXVKMDGSIWEHL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PF00337210; PF 00337210; PF-00337210; P337210; PF-337210; PF337210.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Description

The exact mass of the compound N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide is 461.19507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide is a complex organic compound recognized for its potential therapeutic applications. It features a benzofuran core, which is a fused heterocyclic structure that combines a benzene ring with a furan ring. The compound is characterized by the presence of a dimethyl group at the nitrogen position and a morpholine moiety linked through an ether bond to a quinoline derivative. This unique structure contributes to its biological activity, particularly as an inhibitor of the vascular endothelial growth factor receptor type 2 (VEGFR2), which plays a critical role in angiogenesis and tumor growth.

The chemical reactivity of N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide can be analyzed through its functional groups:

  • Amide Formation: The carboxamide group can participate in reactions typical of amides, including hydrolysis under acidic or basic conditions.
  • Ether Cleavage: The ether linkage to the morpholine can be cleaved under strong acidic conditions or through nucleophilic attack.
  • Electrophilic Substitution: The aromatic rings (benzofuran and quinoline) may undergo electrophilic substitution reactions, which can modify their reactivity profiles.

This compound has shown significant biological activity as an ATP-competitive inhibitor of VEGFR2, which is crucial for regulating angiogenesis. Inhibition of this receptor can potentially lead to reduced tumor growth and metastasis by preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it may exhibit anti-inflammatory properties due to its interaction with various signaling pathways involved in inflammation.

The synthesis of N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions starting from appropriate phenolic precursors.
  • Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via Skraup or Friedländer reactions.
  • Coupling Reactions: The final compound is constructed by coupling the benzofuran and quinoline components through etherification, followed by amide formation with the carboxylic acid derivative.

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide has potential applications in:

  • Cancer Therapy: As an anti-cancer agent targeting angiogenesis.
  • Research: In studies related to vascular biology and tumor microenvironment interactions.
  • Pharmaceutical Development: As a lead compound for developing new drugs targeting VEGFR2 and related pathways.

Studies have indicated that N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide interacts specifically with VEGFR2, inhibiting its kinase activity. This interaction leads to downstream effects on endothelial cell proliferation and migration, critical processes in angiogenesis. Further research into its pharmacokinetics and pharmacodynamics will elucidate its full therapeutic potential.

When compared to other compounds with similar structures or biological activities, N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide stands out due to its unique combination of functional groups and its potent inhibitory action on VEGFR2.

Similar Compounds

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
  • Sorafenib: Another VEGFR inhibitor that prevents tumor growth by blocking angiogenesis.
  • Aflibercept: A fusion protein that acts as a decoy receptor for VEGF.

Comparison Table

Compound NameMechanism of ActionUnique Features
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-CarboxamideVEGFR2 InhibitionMorpholine linkage enhances solubility
SunitinibMulti-target RTK InhibitionBroad spectrum against multiple kinases
SorafenibVEGFR InhibitionAlso targets RAF kinases
AfliberceptVEGF Decoy ReceptorActs as a soluble receptor

This table highlights the uniqueness of N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide in terms of its specific structural features and targeted mechanism of action compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

461.19507097 g/mol

Monoisotopic Mass

461.19507097 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K3KYC9LES

Wikipedia

N,2-dimethyl-6-{[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy}-1-benzofuran-3-carboxamide

Dates

Modify: 2024-02-18
1: Marra MT, Khamphavong P, Wisniecki P, Gukasyan HJ, Sueda K. Solution formulation development of a VEGF inhibitor for intravitreal injection. AAPS PharmSciTech. 2011 Mar;12(1):362-71. Epub 2011 Feb 11. PubMed PMID: 21312012; PubMed Central PMCID: PMC3066352.

Explore Compound Types